molecular formula C12H12N2O4 B12653324 ethyl 2-diazo-3-oxo-4-phenoxybutanoate CAS No. 14650-51-2

ethyl 2-diazo-3-oxo-4-phenoxybutanoate

Cat. No.: B12653324
CAS No.: 14650-51-2
M. Wt: 248.23 g/mol
InChI Key: URMHJOVHUTUYOA-UHFFFAOYSA-N
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Description

Ethyl 2-diazo-3-oxo-4-phenoxybutanoate is a high-value chemical building block designed for advanced organic synthesis and drug discovery research. This compound integrates a reactive diazo functionality with a phenoxy-substituted β-ketoester framework, making it a versatile precursor for constructing complex molecular architectures. Its primary research application lies in metal-catalyzed cross-coupling reactions, where it can serve as a carbene precursor for X-H bond insertions (where X can be C, O, N, S) and cyclopropanation reactions, providing efficient routes to synthetically challenging carbocyclic and heterocyclic systems . The presence of the phenoxy group further enhances its utility, offering a handle for subsequent functionalization or contributing to the lipophilicity and potential bioactivity of downstream molecules. Researchers can leverage this compound to synthesize specialized fine chemicals and explore novel pharmacophores, particularly in developing active pharmaceutical ingredients (APIs) and other biologically active compounds . As a specialized reagent, it is characterized by its high reactivity and selectivity under appropriate catalytic conditions. This compound is supplied with detailed quality control documentation to ensure consistency and reliability in experimental outcomes. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

14650-51-2

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

IUPAC Name

ethyl 2-diazo-3-oxo-4-phenoxybutanoate

InChI

InChI=1S/C12H12N2O4/c1-2-17-12(16)11(14-13)10(15)8-18-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3

InChI Key

URMHJOVHUTUYOA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=[N+]=[N-])C(=O)COC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthesis via Grignard Addition to Oxalate Esters

One robust method for preparing ethyl 2-oxo-4-phenylbutanoate derivatives (structurally similar to the phenoxy analog) involves:

  • Step 1: Formation of a Grignard reagent from β-haloethylbenzene (or β-haloethylphenyl ether for phenoxy substitution) and magnesium in an aprotic solvent such as methyl tert-butyl ether (MTBE) or tetrahydrofuran (THF).
  • Step 2: Addition of the Grignard reagent to diethyl oxalate or ethyl oxalyl chloride to form the β-ketoester intermediate.

This method is characterized by:

  • Use of anhydrous, inert atmosphere conditions.
  • Temperature control between 30–60 °C for Grignard formation and -30 to 50 °C for addition reaction.
  • High yields (>80%) and short synthesis cycles.

Example Data from Patent CN101265188A:

Step Reagents & Conditions Temperature (°C) Time (h) Yield (%)
1 β-bromophenylethane + Mg in MTBE + thinner 30–60 1–12
2 Grignard solution + diethyl oxalate -30 to 50 1–15 >80

This approach minimizes side reactions by using solvents where the addition product is insoluble, preventing further unwanted reactions.

Alternative Route via Acyl Chloride and Copper Salt Complex

Another advanced method involves:

  • Reacting β-halogenoethylbenzene with magnesium to form the Grignard reagent.
  • Preparing a copper acyl chloride salt by reacting ethyl oxalyl chloride with copper(I) salts (e.g., CuX, Li2CuX4, CuCN·LiX).
  • Adding the Grignard reagent dropwise to the copper acyl chloride salt solution at controlled temperatures (-20 to 160 °C).
  • Subsequent acidic hydrolysis and purification yield ethyl 2-oxo-4-phenylbutanoate with purity ≥97%.

This method offers:

  • Improved reaction selectivity.
  • Mild reaction conditions.
  • Convenient operation and low cost.
Step Reagents & Conditions Temperature (°C) Time Purity (%)
1 β-halogenoethylbenzene + Mg in aprotic solvent Ambient
2 Ethyl oxalyl chloride + CuX salts in aprotic solvent Ambient
3 Dropwise addition of Grignard to copper salt solution -20 to 160 ≥97

This method is detailed in patent CN101928219A and is adaptable for phenoxy-substituted analogs by using β-halogenoethylphenyl ether as starting material.

Introduction of the Diazo Group

The diazo functionality is typically introduced by diazo transfer reactions on the α-position of the ketoester:

  • Using diazo transfer reagents such as tosyl azide or imidazole-1-sulfonyl azide.
  • The reaction is performed under mild basic conditions (e.g., triethylamine or DBU) in solvents like dichloromethane or acetonitrile.
  • Temperature is controlled to avoid decomposition (often 0 to room temperature).
  • The reaction proceeds via nucleophilic substitution at the α-carbon adjacent to the keto group.

This step requires careful purification to isolate the diazo compound, which is sensitive to heat and light.

Summary Table of Preparation Methods

Method Key Steps Solvents & Conditions Advantages Yield / Purity
Grignard addition to oxalate β-haloalkyl + Mg → Grignard; + diethyl oxalate MTBE or THF; 30–60 °C; inert atmosphere Short cycle, high yield, low cost >80% yield
Copper acyl chloride salt route Grignard + Cu-acyl chloride salt Aprotic solvents; -20 to 160 °C High selectivity, mild conditions ≥97% purity
Diazo transfer reaction α-Diazotization of β-ketoester Mild base, DCM or MeCN; 0–25 °C Efficient diazo introduction High purity, sensitive

Research Findings and Notes

  • The Grignard-based methods require strict anhydrous and oxygen-free conditions to prevent side reactions and ensure high yields.
  • The choice of solvent and temperature control is critical to avoid decomposition or side reactions, especially in the diazo transfer step.
  • The copper salt-mediated acylation improves selectivity and purity, making it suitable for scale-up.
  • Diazo compounds like this compound are valuable intermediates in carbene chemistry and cyclopropanation reactions, necessitating high purity and controlled synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-diazo-3-oxo-4-phenoxybutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo compounds, while reduction results in amines .

Scientific Research Applications

Ethyl 2-diazo-3-oxo-4-phenoxybutanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-diazo-3-oxo-4-phenoxybutanoate involves the generation of reactive intermediates, such as carbenes, upon decomposition of the diazo group. These intermediates can undergo various reactions, including insertion into C-H and X-H bonds (where X can be O, N, S, etc.), leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the substrates .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-diazo-3-oxo-3-phenylpropanoate
  • Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate
  • Ethyl 2-diazo-3-oxopentanoate

Uniqueness

Ethyl 2-diazo-3-oxo-4-phenoxybutanoate is unique due to the presence of the phenoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific organic transformations and applications where other diazo compounds may not be as effective .

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